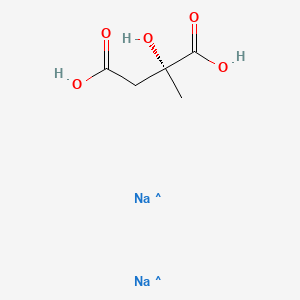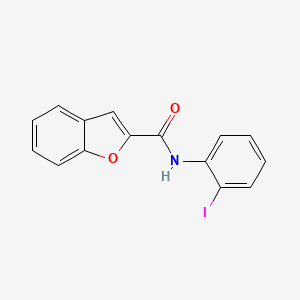
(R)-(-)-Citramalic acid, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(-)-Citramalic acid, disodium salt is an organic compound with the molecular formula C5H6Na2O5 It is the disodium salt form of ®-(-)-citramalic acid, a chiral molecule that plays a role in various biochemical processes
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-citramalic acid, disodium salt typically involves the following steps:
Starting Material: The synthesis begins with ®-(-)-citramalic acid.
Neutralization: The acid is neutralized with a sodium hydroxide solution to form the disodium salt.
Purification: The resulting solution is purified through crystallization or other suitable methods to obtain the pure disodium salt.
Industrial Production Methods: In an industrial setting, the production of ®-(-)-citramalic acid, disodium salt may involve:
Large-Scale Neutralization: Using industrial-grade sodium hydroxide to neutralize ®-(-)-citramalic acid.
Continuous Crystallization: Employing continuous crystallization techniques to ensure high yield and purity.
Quality Control: Implementing rigorous quality control measures to maintain consistency and purity of the final product.
化学反応の分析
Types of Reactions: ®-(-)-Citramalic acid, disodium salt can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and nucleophiles.
Major Products Formed:
Oxidation: Products may include various carboxylic acids or aldehydes.
Reduction: Reduced forms of citramalic acid derivatives.
Substitution: Substituted citramalic acid derivatives with different functional groups.
科学的研究の応用
®-(-)-Citramalic acid, disodium salt has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its biochemical properties.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of ®-(-)-citramalic acid, disodium salt involves its interaction with specific enzymes and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as citramalate synthase. The molecular targets and pathways involved include:
Enzyme Binding: Binding to active sites of enzymes, altering their activity.
Metabolic Pathways: Participating in metabolic pathways related to the citric acid cycle and other biochemical processes.
類似化合物との比較
(S)-(+)-Citramalic Acid, Disodium Salt: The enantiomer of ®-(-)-citramalic acid, disodium salt, with different chiral properties.
Citric Acid, Disodium Salt: A related compound with similar chemical structure but different biochemical roles.
Malic Acid, Disodium Salt: Another related compound with distinct properties and applications.
Uniqueness: ®-(-)-Citramalic acid, disodium salt is unique due to its specific chiral configuration, which imparts distinct biochemical properties and interactions compared to its enantiomer and other related compounds. This uniqueness makes it valuable in research and industrial applications where chiral specificity is crucial.
特性
分子式 |
C5H8Na2O5 |
|---|---|
分子量 |
194.09 g/mol |
InChI |
InChI=1S/C5H8O5.2Na/c1-5(10,4(8)9)2-3(6)7;;/h10H,2H2,1H3,(H,6,7)(H,8,9);;/t5-;;/m1../s1 |
InChIキー |
CCQZYFQGIFEURB-ZJIMSODOSA-N |
異性体SMILES |
C[C@@](CC(=O)O)(C(=O)O)O.[Na].[Na] |
正規SMILES |
CC(CC(=O)O)(C(=O)O)O.[Na].[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(8E)-7-(3-bromobenzyl)-8-[(2E)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-1,3-dimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B11996735.png)

![Ethyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B11996749.png)

![N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}octanamide](/img/structure/B11996756.png)

![3-(4-methylphenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11996771.png)

![7-(4-chlorobenzyl)-3-methyl-8-[(3-phenylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11996784.png)
![N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11996794.png)

![4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996809.png)
![5-phenyl-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11996816.png)
